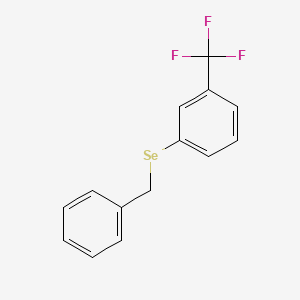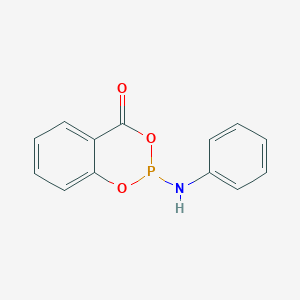![molecular formula C17H13FINO B14583474 6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one CAS No. 61298-02-0](/img/structure/B14583474.png)
6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, an iodophenylmethyl group at the 1st position, and a methyl group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Iodophenylmethyl Group: The iodophenylmethyl group can be attached through a nucleophilic substitution reaction using 4-iodobenzyl chloride and a suitable base.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the iodophenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and materials.
作用机制
The mechanism of action of 6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to its target, while the iodophenylmethyl group provides additional interactions. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
6-Fluoroquinoline: Lacks the iodophenylmethyl and methyl groups.
4-Methylquinoline: Lacks the fluorine and iodophenylmethyl groups.
1-Benzylquinolin-2(1H)-one: Lacks the fluorine and methyl groups.
Uniqueness
6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its binding affinity, while the iodophenylmethyl group provides additional interactions, making it a valuable compound in medicinal chemistry and biological studies.
属性
CAS 编号 |
61298-02-0 |
|---|---|
分子式 |
C17H13FINO |
分子量 |
393.19 g/mol |
IUPAC 名称 |
6-fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2-one |
InChI |
InChI=1S/C17H13FINO/c1-11-8-17(21)20(10-12-2-5-14(19)6-3-12)16-7-4-13(18)9-15(11)16/h2-9H,10H2,1H3 |
InChI 键 |
DBPBFLPLPCBUPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)F)CC3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)

![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)

![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)
